N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Some studies have investigated the synthesis methods of related compounds, focusing on the production of derivatives with potential antimalarial and antibacterial properties (Werbel et al., 1986); (Aswathy et al., 2017).
- Molecular Structure Analysis : Studies have examined the crystal structures of substituted phenyl-2,2,2-trichloroacetamides, providing insights into the bond lengths, angles, and stability of these compounds (Gowda et al., 2000).
Biological and Environmental Applications
- Antimalarial Activity : Some derivatives have shown high activity against resistant strains of malaria, indicating potential as antimalarial agents (Werbel et al., 1986).
- Degradation of Environmental Contaminants : Research on the degradation of environmental contaminants like p-nitrophenol has utilized related compounds. This can be pivotal in environmental clean-up and pollution control (Kitagawa et al., 2004).
- Photocatalytic Degradation : The photocatalytic degradation of analgesic drugs using TiO2 nanoparticles, involving related compounds, has been explored for potential environmental applications (Jallouli et al., 2017).
Pharmacological Applications
- Potential Bioreductive Alkylating Agents : Certain phenyl-substituted derivatives have been studied for their antitumor effects, indicating the potential of these compounds in cancer treatment (Lin & Sartorelli, 1976).
Safety and Hazards
For safety and hazards, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O3/c9-5-1-2-6(11-8(13)4-10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKSGYQIJTUHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586092 | |
Record name | N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
854583-85-0 | |
Record name | N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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